2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide
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Overview
Description
2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide is an organic compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, which is further connected to a 3-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide typically involves the reaction of 3-methylpyridin-2-amine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-methylpyridin-2-amine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and the acetamide moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-N-(2-methylpyridin-3-yl)acetamide
- 2,2,2-trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)acetamide
- 2,2,2-trifluoro-N-(2-propynyl)acetamide
Uniqueness
2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide is unique due to the specific positioning of the trifluoromethyl group and the 3-methylpyridin-2-yl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-5-3-2-4-12-6(5)13-7(14)8(9,10)11/h2-4H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWFEAZQLVGXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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